2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid is a fluorinated pyrrolidine derivative with the molecular formula C₇H₁₀F₂N₂O₂ (calculated molecular weight: 192.17 g/mol). The compound features a pyrrolidine ring substituted at the 3-position with a difluoromethyl group (–CF₂H), linked to an acetic acid moiety via a nitrogen atom.
The compound has been utilized in synthesizing advanced pharmaceutical intermediates, such as kinase inhibitors and calcium-sensing receptor agonists (e.g., Evocalcet analogs) . Its difluoromethyl group contributes to improved bioavailability compared to non-fluorinated analogs, as fluorination reduces basicity of adjacent amines and enhances lipophilicity .
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)5-1-2-10(3-5)4-6(11)12/h5,7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPLRLTLPXYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications and unique structural features. The difluoromethyl group enhances its biological activity by influencing its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolidine ring substituted with a difluoromethyl group and an acetic acid moiety. Its molecular formula is CHFN\O, and it has a molecular weight of 195.16 g/mol. The presence of fluorine atoms significantly affects the compound's lipophilicity and reactivity, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Chemokine Pathways : The compound has been shown to inhibit the fractalkine-CX3CR1 pathway, which is crucial in mediating inflammatory responses. This pathway plays a significant role in the infiltration of immune cells into tissues, making it a target for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Antiparasitic Activity : Preliminary studies suggest that related pyrrolidine derivatives exhibit antiparasitic properties against protozoa such as Trypanosoma cruzi and Leishmania infantum. These findings warrant further investigation into the potential antiparasitic effects of this compound .
- Cytotoxicity and Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, pyrrolidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Chemokine Inhibition | Inhibits fractalkine-CX3CR1 pathway | |
| Antiparasitic | Active against T. cruzi, L. infantum | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Recent studies have explored the therapeutic potential of pyrrolidine derivatives, including those structurally related to this compound:
- Inflammatory Diseases : A study demonstrated that compounds inhibiting the fractalkine-CX3CR1 pathway reduced inflammation in animal models of colitis, suggesting potential applications in treating inflammatory bowel disease .
- Cancer Research : In vitro assays revealed that certain pyrrolidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating that this compound could be further explored for its anticancer properties .
Scientific Research Applications
Medicinal Chemistry
2-(3-(Difluoromethyl)pyrrolidin-1-yl)acetic acid has shown promise as a precursor in drug development:
- Antidepressant Activity : Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
- Analgesic Effects : Animal model studies have reported pain relief effects, indicating its potential in pain management therapies.
- Anticancer Activity : Preliminary findings suggest that it may induce apoptosis in cancer cell lines, warranting further investigation for oncological applications.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Reagent in Chemical Reactions : It can be utilized as a reagent in various chemical transformations due to its functional groups that allow for substitution reactions.
- Building Block for Specialty Chemicals : The compound's unique structure allows it to be used in the synthesis of specialty chemicals and intermediates for industrial applications.
Case Study 1: Antidepressant Potential
A study investigated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, correlating with reduced symptoms of depression. This suggests its potential as a novel antidepressant agent.
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial activity of the compound against various bacterial strains. Results demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its potential as an antibiotic candidate.
Comparison with Similar Compounds
Lipophilicity (logP)
Metabolic Stability
- The difluoromethyl group in this compound resists oxidative degradation by cytochrome P450 enzymes, unlike the thiophene analog, which is prone to sulfoxidation .
Patent Landscape
- The compound is featured in patents for oncology and metabolic disorders (e.g., WO2013006738), highlighting its versatility in drug discovery .
Preparation Methods
Amide Bond Formation via Dehydration Condensation
A patented synthetic route (CA2844617A1) describes the preparation of pyrrolidine-3-ylacetic acid derivatives, including fluorinated analogs, via amide bond formation between a carboxyl-containing intermediate and an amino-functionalized pyrrolidine derivative.
- Key reaction: Dehydration condensation of the carboxyl group of a precursor compound with the amino group of a difluoromethyl-substituted pyrrolidine.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1-methylpyrrolidinone; DMF is preferred.
- Condensing agents: Phosphonium-based reagents like benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), and others such as diethyl cyanophosphate.
- Base: Typically organic bases that facilitate amide bond formation.
- Reaction conditions: Mild heating under inert atmosphere to promote condensation without side reactions.
This method yields the desired amide linkage efficiently, allowing the incorporation of the difluoromethyl group on the pyrrolidine ring prior to coupling.
| Parameter | Details |
|---|---|
| Starting materials | Carboxyl-containing intermediate + amino-functionalized difluoromethyl pyrrolidine |
| Solvent | DMF (preferred), DMAc, 1-methylpyrrolidinone |
| Condensing agents | PyBOP, BOP-Cl, benzotriazol-1-yloxytris(dimehtylamino)phosphonium hexafluorophosphate |
| Base | Organic bases (not specified in detail) |
| Temperature | Mild heating (not specifically quantified) |
| Reaction type | Dehydration condensation forming amide bond |
Nucleophilic Substitution and Michael Addition Reactions
While direct literature on the exact synthesis of 2-(3-(difluoromethyl)pyrrolidin-1-yl)acetic acid is limited, related fluorinated pyrrolidine derivatives and acetic acid analogs have been synthesized via nucleophilic substitution or Michael addition reactions, as seen in heterocyclic amide chemistry.
- Michael reaction conditions: Reaction of nucleophilic nitrogen in pyrrolidine with activated electrophilic acrylate derivatives.
- Electrophiles: Acrylic acid derivatives or related activated olefins.
- Bases: Potassium carbonate or other suitable bases to deprotonate and activate nucleophiles.
- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide.
- Temperature: Elevated temperatures (e.g., 100 °C) for extended times (e.g., 10 h).
This route can afford N-substituted pyrrolidine acetic acid derivatives, with the possibility of introducing difluoromethyl groups via appropriate electrophilic fluorination or by using difluoromethyl-substituted starting materials.
Detailed Reaction Scheme Example (From Patent CA2844617A1)
The patent outlines a multi-step process for related pyrrolidine acetic acid derivatives:
- Preparation of amino-substituted difluoromethyl pyrrolidine (Compound 3).
- Preparation of carboxyl-containing intermediate (Compound 2).
- Dehydration condensation of Compound 2 and Compound 3 in DMF with PyBOP and base to form the amide bond, yielding Compound 4, the target pyrrolidine acetic acid derivative.
The reaction proceeds as follows:
$$
\text{Compound 2 (carboxyl)} + \text{Compound 3 (amino-difluoromethyl pyrrolidine)} \xrightarrow[\text{Base}]{\text{PyBOP, DMF}} \text{Compound 4 (amide product)}
$$
This method ensures high selectivity and yield of the desired compound.
Research Findings and Analysis
- The condensation method using PyBOP in DMF is favored due to its efficiency and mild conditions, minimizing side reactions and racemization.
- The choice of condensing agent influences yield and purity; PyBOP is preferred over other agents like BOP-Cl due to better solubility and reaction profile.
- Solvent polarity and base strength are critical for activating the amino group and stabilizing intermediates.
- The difluoromethyl group is stable under these conditions, allowing its incorporation before amide bond formation.
- Alternative routes involving Michael additions provide complementary methods but require careful control of reaction parameters to avoid side products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Dehydration Condensation | PyBOP, DMF, base, mild heating | High yield, mild conditions, selective amide bond formation | Requires pre-functionalized intermediates |
| Michael Addition/Nucleophilic Substitution | Acrylic acid derivatives, K2CO3, polar aprotic solvent, heat | Direct N-substitution on pyrrolidine, potential for diverse derivatives | May require optimization to avoid O-substitution or side reactions |
| Electrophilic Fluorination (in related syntheses) | Difluoromethylating agents (not detailed here) | Introduces difluoromethyl group selectively | Sensitive to reaction conditions, specialized reagents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
